cyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone

JAK1 inhibition Kinase selectivity N-acyl SAR

Cyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone (CAS 2034460-33-6) is a synthetic small molecule belonging to the class of cyclopropanecarbonyl-substituted hexahydrocyclopenta[c]pyrroles, featuring a distinctive 4,4-difluoro substitution on the fused bicyclic scaffold. With a molecular formula of C₁₁H₁₅F₂NO and a molecular weight of 215.24 g/mol, this compound serves primarily as a versatile building block and key intermediate in medicinal chemistry programs targeting protein kinases, muscarinic acetylcholine receptors, and other pharmacologically relevant targets.

Molecular Formula C11H15F2NO
Molecular Weight 215.244
CAS No. 2034460-33-6
Cat. No. B2570678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone
CAS2034460-33-6
Molecular FormulaC11H15F2NO
Molecular Weight215.244
Structural Identifiers
SMILESC1CC1C(=O)N2CC3CCC(C3C2)(F)F
InChIInChI=1S/C11H15F2NO/c12-11(13)4-3-8-5-14(6-9(8)11)10(15)7-1-2-7/h7-9H,1-6H2
InChIKeyPLHMCCNODOCHOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone (CAS 2034460-33-6): Structural and Pharmacological Baseline for Procurement Evaluation


Cyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone (CAS 2034460-33-6) is a synthetic small molecule belonging to the class of cyclopropanecarbonyl-substituted hexahydrocyclopenta[c]pyrroles, featuring a distinctive 4,4-difluoro substitution on the fused bicyclic scaffold [1]. With a molecular formula of C₁₁H₁₅F₂NO and a molecular weight of 215.24 g/mol, this compound serves primarily as a versatile building block and key intermediate in medicinal chemistry programs targeting protein kinases, muscarinic acetylcholine receptors, and other pharmacologically relevant targets . The hexahydrocyclopenta[c]pyrrole core has been validated across multiple patent families from Calitor Sciences/Sunshine Lake Pharma, Vanderbilt University, and Ono Pharmaceutical as a privileged scaffold for kinase inhibitor and GPCR modulator development [2].

Why Generic Substitution Fails for Cyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone: The Quantifiable Cost of Scaffold Modification


Substituting cyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone with a non-fluorinated or differently acylated hexahydrocyclopenta[c]pyrrole analog carries quantifiable risks in potency, selectivity, and metabolic stability. Close-analog data from the Calitor Sciences kinase inhibitor patent (US9938257) demonstrate that the nature of the N-acyl substituent alone can produce a ~1.7-fold shift in JAK1 potency and a >4-fold shift in Aurora A potency among otherwise identical core structures [1]. The 4,4-difluoro modification further modulates lipophilicity (calculated logP reduction of ~0.8–1.0 units versus non-fluorinated analogs) and metabolic stability—effects documented for difluorinated saturated heterocyclic amines in systematic physicochemical studies [2]. These differences are not cosmetic; they translate directly into altered target engagement profiles, CYP450-mediated clearance rates, and ultimately in vivo pharmacokinetic behavior .

Quantitative Differentiation Evidence for Cyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone (CAS 2034460-33-6)


JAK1 Inhibitory Potency: Cyclopropanecarbonyl vs. Ethanone N-Acyl Substituent – 1.7-Fold Differential in Kinase Assay

In a direct patent-derived comparison using the identical hexahydrocyclopenta[c]pyrrole-pyrimidine core, the cyclopropanecarbonyl-bearing analog (US9938257, Example 14, structurally incorporating the target compound's N-acyl motif) demonstrated a JAK1 IC₅₀ of 6 nM, whereas the ethanone-bearing analog (US9938257, Example 1) showed a JAK1 IC₅₀ of 10 nM under identical assay conditions [1]. This represents a 1.7-fold improvement in JAK1 inhibitory potency conferred specifically by the cyclopropanecarbonyl substituent relative to the simpler acetyl group. The cyclopropanecarbonyl moiety provides enhanced conformational restriction and favorable van der Waals contacts within the JAK1 ATP-binding pocket compared to the more flexible ethanone group.

JAK1 inhibition Kinase selectivity N-acyl SAR

Aurora A Kinase Inhibition: Cyclopropanecarbonyl vs. Cyclopropylsulfonyl – 4.2-Fold Potency Differential Defines Selectivity Profile Direction

Comparison of the cyclopropanecarbonyl analog (US9938257 Example 14; Aurora A IC₅₀ = 21 nM) with the cyclopropylsulfonyl analog (US9938257 Example 13; Aurora A IC₅₀ = 5 nM) reveals a 4.2-fold potency advantage for the sulfonyl derivative on Aurora A, using identical assay methodology [1]. This differential defines a clear selectivity vector: the cyclopropanecarbonyl motif steers the scaffold toward JAK1 selectivity (JAK1/Aurora A ratio of 0.29 for Example 14, vs. JAK1 not reported for the cyclopropylsulfonyl Example 13 which was primarily characterized on Aurora A), whereas the cyclopropylsulfonyl motif favors Aurora A potency. The carbonyl linker in the target compound provides a distinct hydrogen-bonding geometry and electronic profile compared to the tetrahedral sulfonyl group, enabling deliberate tuning of kinome selectivity.

Aurora kinase A Sulfonyl vs. carbonyl Kinase selectivity vector

Lipophilicity Modulation by 4,4-Difluoro Substitution: Calculated logP Reduction of ~0.8–1.0 Units vs. Non-Fluorinated Hexahydrocyclopenta[c]pyrrole Core

The target compound, bearing a 4,4-difluoro substitution on the hexahydrocyclopenta[c]pyrrole scaffold, exhibits a calculated logP of approximately 1.66 (SlogP) to 2.29 (depending on calculation method) [1]. In contrast, the non-fluorinated parent hexahydrocyclopenta[c]pyrrole core (CAS 2361634-31-1 or related non-fluorinated derivatives) is estimated to have a logP ~0.8–1.0 units higher based on the established lipophilicity-lowering effect of vicinal difluoro substitution on saturated heterocycles, as documented in the systematic study of mono- and difluorinated saturated heterocyclic amines [2]. This reduction in logP translates to improved aqueous solubility and a more favorable drug-likeness profile, as reflected in the compound's compliance with Lipinski's Rule of Five (zero RO5 violations) [1].

Lipophilicity logP 4,4-difluoro substitution Drug-likeness

Metabolic Stability Enhancement: 4,4-Difluoro Substitution Blocks CYP450-Mediated Oxidation at the Cyclopenta[c]pyrrole Scaffold

The 4,4-difluoro substitution on the cyclopenta[c]pyrrole scaffold serves as a metabolically blocking group, replacing oxidation-prone C–H bonds with strong C–F bonds at the 4-position . Systematic intrinsic microsomal clearance measurements on mono- and difluorinated saturated heterocyclic amines (azetidine, pyrrolidine, piperidine series) demonstrated that difluorinated derivatives generally exhibit high metabolic stability, with the difluoro motif preventing cytochrome P450-mediated oxidative degradation at the substituted position [1]. In a direct comparative example from the factor Xa inhibitor literature, 4,4-difluoro substitution on a saturated heterocyclic amine scaffold improved resistance to oxidative metabolism relative to the non-fluorinated parent, contributing to extended compound half-life [2]. The target compound's 4,4-difluoro hexahydrocyclopenta[c]pyrrole core thus provides an intrinsic metabolic stability advantage over non-fluorinated or mono-fluorinated cyclopenta[c]pyrrole building blocks.

Metabolic stability CYP450 oxidation Difluoro bioisostere Half-life extension

Optimal Research and Industrial Application Scenarios for Cyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone (CAS 2034460-33-6)


JAK1-Selective Kinase Inhibitor Lead Optimization: Building Block for the Cyclopropanecarbonyl N-Acyl Motif

In kinase drug discovery programs targeting JAK1 for autoimmune or inflammatory indications, the cyclopropanecarbonyl-substituted hexahydrocyclopenta[c]pyrrole scaffold provides a 1.7-fold JAK1 potency advantage over the ethanone congener (IC₅₀ 6 nM vs. 10 nM), as demonstrated in Calitor Sciences patent US9938257 [1]. Procurement of this specific building block enables medicinal chemistry teams to exploit the favorable conformational restriction and van der Waals contacts of the cyclopropanecarbonyl group within the JAK1 ATP-binding pocket, while the 4,4-difluoro substitution simultaneously enhances metabolic stability and modulates lipophilicity for improved drug-like properties.

Kinase Selectivity Profiling: Differentiating JAK1-Biased from Aurora A-Biased Chemical Series

The cyclopropanecarbonyl group defines a specific selectivity vector relative to the cyclopropylsulfonyl analog: a 4.2-fold differential exists on Aurora A (IC₅₀ 21 nM for cyclopropanecarbonyl Example 14 vs. 5 nM for cyclopropylsulfonyl Example 13) [1]. For research groups building focused kinase inhibitor libraries to profile kinome selectivity, this compound serves as the foundation for JAK1-biased chemical series, enabling deliberate steering away from Aurora A activity. The quantitative selectivity differential supports rational building block selection when parallel series with distinct selectivity profiles are required.

M4 Muscarinic Acetylcholine Receptor Antagonist Development: Fluorinated Scaffold for CNS Penetrant GPCR Ligands

Vanderbilt University's extensive patent portfolio (US11299481, WO2019079783) establishes substituted hexahydro-1H-cyclopenta[c]pyrroles as privileged scaffolds for M4 mAChR antagonism, a validated target for psychosis and cognitive disorders [2]. The 4,4-difluoro substitution on this scaffold modulates physicochemical properties critical for CNS penetration, while the cyclopropanecarbonyl group provides a synthetically tractable handle for further derivatization. This compound is a strategic intermediate for medicinal chemistry teams pursuing next-generation M4 antagonists with optimized brain exposure and metabolic stability.

ABHD6 Inhibitor Programs: Cyclopenta[c]pyrrole Scaffold for Neuroinflammation and Inflammatory Disease

Ono Pharmaceutical's substituted cyclopenta[c]pyrrole patent series (US2024; ABHD6 antagonists) validates this scaffold class for ABHD6 inhibition, a target implicated in neuroinflammation and metabolic disorders with the advantage of avoiding cannabinoid-system-mediated central side effects [3]. The 4,4-difluoro substitution enhances metabolic stability—a critical requirement for chronic dosing in inflammatory indications—while the cyclopropanecarbonyl group provides a versatile synthetic entry point for structure-activity relationship exploration.

Quote Request

Request a Quote for cyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.